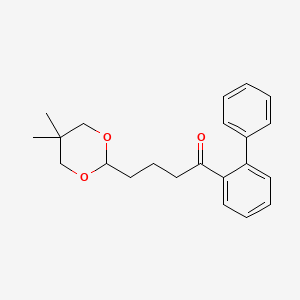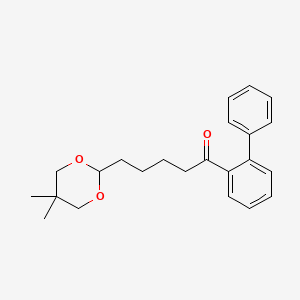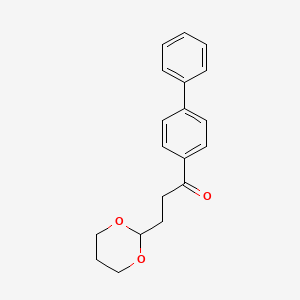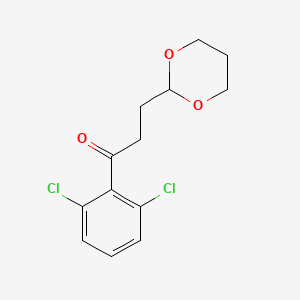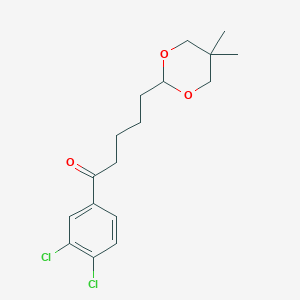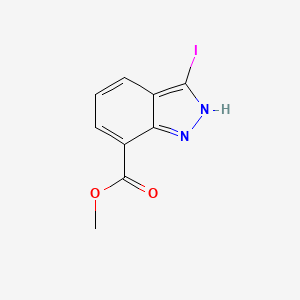
3-碘-1H-吲唑-7-羧酸甲酯
描述
Methyl 3-iodo-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities
科学研究应用
Methyl 3-iodo-1H-indazole-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Synthesis: Employed in the development of new synthetic methodologies and the synthesis of complex organic molecules.
作用机制
Target of Action
Indazole-containing heterocyclic compounds, such as Methyl 3-iodo-1H-indazole-7-carboxylate, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
For instance, they can inhibit PI3Kδ, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key player in intracellular signaling pathways .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-iodo-1H-indazole-7-carboxylate are likely to be those involving its targets. For example, by inhibiting PI3Kδ, it can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .
Result of Action
The molecular and cellular effects of Methyl 3-iodo-1H-indazole-7-carboxylate’s action depend on its targets and the pathways it affects. For instance, by inhibiting PI3Kδ, it could potentially suppress the growth and proliferation of certain types of cells .
生化分析
Biochemical Properties
Methyl 3-iodo-1H-indazole-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to inhibit certain enzymes, such as phosphodiesterases and kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s iodine atom may also facilitate interactions with specific proteins, enhancing its binding affinity and specificity.
Cellular Effects
Methyl 3-iodo-1H-indazole-7-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of signaling molecules like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for cellular communication . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-iodo-1H-indazole-7-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound may also influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes . Furthermore, the iodine atom in its structure may enhance its binding affinity to specific proteins, making it a potent modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-iodo-1H-indazole-7-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. It is generally stored in a dark place, under an inert atmosphere, and at low temperatures (2-8°C) to maintain its stability . Over time, degradation products may form, potentially altering its biochemical activity and effects on cells.
Dosage Effects in Animal Models
The effects of Methyl 3-iodo-1H-indazole-7-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it could lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
Methyl 3-iodo-1H-indazole-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, Methyl 3-iodo-1H-indazole-7-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of Methyl 3-iodo-1H-indazole-7-carboxylate affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with DNA or transcription factors, or to the cytoplasm, where it modulates enzyme activity. These localization patterns are critical for understanding the compound’s mode of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate typically involves the iodination of an indazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-iodo-1H-indazole is coupled with organoboronic acids using palladium catalysts . The reaction conditions often involve the use of imidazolium ionic liquids to immobilize the catalysts, which can be recycled for multiple uses.
Industrial Production Methods
Industrial production of Methyl 3-iodo-1H-indazole-7-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in solid form .
化学反应分析
Types of Reactions
Methyl 3-iodo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Organoboronic Acids: Commonly used in Suzuki-Miyaura reactions.
Acidic and Basic Conditions: Depending on the desired reaction, acidic or basic conditions may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives .
相似化合物的比较
Methyl 3-iodo-1H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:
1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory properties.
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Demonstrates anti-inflammatory activity similar to phenylbutazone.
The uniqueness of Methyl 3-iodo-1H-indazole-7-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 3-iodo-2H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYFLVURLOZQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646738 | |
| Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-05-2 | |
| Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


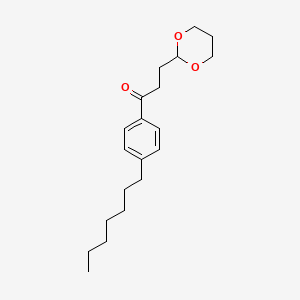
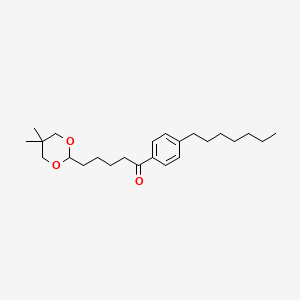

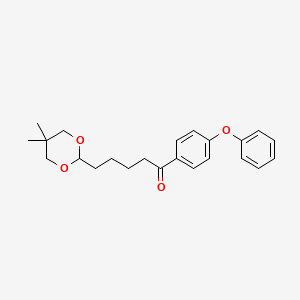
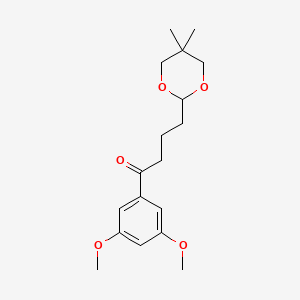
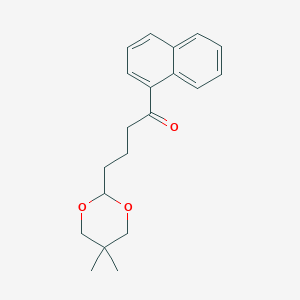

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)
